Product packaging for Lauroleic acid(Cat. No.:)

Lauroleic acid

Cat. No.: B1236583
M. Wt: 198.3 g/mol
InChI Key: FKLSONDBCYHMOQ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroleic acid is a monounsaturated fatty acid with the chemical formula C12H22O2. It belongs to the class of cis-monounsaturated fatty acids, which are characterized by a single double bond in the cis configuration and are widespread in the living world . As a 12-carbon chain fatty acid with the double bond position varying (e.g., cis-5-dodecenoic acid), it is part of a broader group of monoenoic fatty acids that are pivotal for researching lipid structure and function . Researchers utilize this compound as a reference standard and a building block in the study of fatty acid metabolism and the properties of medium-chain monoenoic fats. Its structure aligns with the general form of CH3(CH2)xCH=CH(CH2)yCOOH, making it a compound of interest for investigating the physical and biochemical characteristics of unsaturated lipids . This product is intended for research purposes exclusively and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1236583 Lauroleic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(Z)-dodec-9-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3-

InChI Key

FKLSONDBCYHMOQ-ARJAWSKDSA-N

SMILES

CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Lauroleic Acid

De Novo Biosynthesis in Biological Systems

The creation of lauroleic acid from the ground up is a fundamental metabolic process. It begins with the basic building block, acetyl-CoA, and through a cyclical series of reactions, elongates the carbon chain and introduces a double bond to form the final product. nih.govfrontiersin.org

Cytoplasmic and Endoplasmic Reticulum Localization

The primary stages of fatty acid synthesis, including the formation of the saturated precursor to this compound, occur in the cytoplasm. berkeley.edulibretexts.orgwikipedia.org The initial steps, involving the creation of malonyl-CoA and subsequent chain elongation, are carried out by enzymes located in this cellular compartment. libretexts.orgwikipedia.org However, the final crucial step of desaturation, which introduces the double bond into the fatty acid chain, as well as any further elongation beyond 16 carbons, takes place in the endoplasmic reticulum. libretexts.orglibretexts.orgcsun.edu This compartmentalization allows for precise regulation and separation from fatty acid degradation, which primarily occurs in the mitochondria. berkeley.eduquora.com The transport of the initial substrate, acetyl-CoA, from the mitochondria to the cytoplasm is facilitated by molecules like citrate (B86180) and acetylcarnitine. libretexts.orglibretexts.orglibretexts.org

Role of Acetyl-CoA Carboxylase (ACC) in Malonyl-CoA Formation

The committed and rate-limiting step in fatty acid biosynthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. pnas.orgoup.comportlandpress.com This irreversible reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC). pnas.orgportlandpress.comnih.gov ACC is a biotin-dependent enzyme that utilizes bicarbonate and ATP to add a carboxyl group to acetyl-CoA. pnas.org The product, malonyl-CoA, serves as the two-carbon donor for the growing fatty acid chain. pnas.orgportlandpress.com In mammals, there are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates β-oxidation. pnas.orgnih.gov The activity of ACC is tightly regulated through both allosteric mechanisms, such as activation by citrate, and covalent modification like phosphorylation. libretexts.org

Chain Elongation Mechanisms Involving Acyl-Carrier Protein (ACP)

Once malonyl-CoA is formed, the subsequent steps of chain elongation are carried out by a multi-enzyme complex known as fatty acid synthase (FAS). A key component of this process is the acyl-carrier protein (ACP), a small, highly conserved protein that acts as a scaffold, carrying the growing fatty acid chain between the various catalytic sites of the FAS complex. nih.govnih.govpdbj.org The process begins with the transfer of the acetyl group from acetyl-CoA and the malonyl group from malonyl-CoA to ACP, forming acetyl-ACP and malonyl-ACP. libretexts.org The condensation of these two molecules, catalyzed by β-ketoacyl-ACP synthase, results in a four-carbon β-ketoacyl-ACP and the release of carbon dioxide. This decarboxylation reaction drives the chain elongation forward. oup.com This cycle of adding two-carbon units from malonyl-ACP repeats until the desired chain length is achieved. oup.comuomustansiriyah.edu.iq

NADPH-Dependent Reduction Steps

Following the condensation reaction, the β-keto group of the growing acyl-ACP chain must be reduced to a saturated alkyl group. This is accomplished through a series of three reactions: a reduction, a dehydration, and a second reduction. uomustansiriyah.edu.iq Both reduction steps are dependent on the reducing power of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). wikipedia.orguomustansiriyah.edu.iq First, the β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase. libretexts.org Next, a molecule of water is removed by a dehydratase to create a double bond, forming a trans-Δ2-enoyl-ACP. libretexts.org Finally, this double bond is reduced by enoyl-ACP reductase, using another molecule of NADPH, to produce a saturated acyl-ACP that is two carbons longer than the starting acyl-ACP. libretexts.orguniprot.org This newly elongated, saturated acyl-ACP can then undergo another round of condensation with malonyl-ACP, continuing the chain elongation process. uomustansiriyah.edu.iq The NADPH for these reactions is primarily supplied by the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orguomustansiriyah.edu.iq

Desaturation by Δ9-Desaturase for Double Bond Introduction

The introduction of the characteristic cis double bond in this compound occurs after the saturated 12-carbon fatty acid, lauric acid, has been synthesized. This crucial step is catalyzed by a class of enzymes known as fatty acid desaturases, which are located in the endoplasmic reticulum. libretexts.orglibretexts.org Specifically, a Δ9-desaturase is responsible for creating a double bond between the ninth and tenth carbon atoms (counting from the carboxyl end) of the fatty acyl-CoA molecule. wikipedia.orgnih.gov This enzymatic reaction requires molecular oxygen and ultimately consumes NADH. wikipedia.org The Δ9-desaturases exhibit substrate specificity, and different isoforms can act on fatty acids of varying chain lengths. frontiersin.orgplos.org For this compound, the enzyme acts on lauroyl-CoA to produce (Z)-dodec-9-enoyl-CoA, which is then hydrolyzed to yield this compound.

Relationship to Reverse β-Oxidation Pathway

While fatty acid synthesis and β-oxidation share some chemical similarities, they are not simple reversals of one another. quora.comlibretexts.org They occur in different cellular compartments, use different coenzymes (NADPH for synthesis, FAD and NAD+ for oxidation), and involve different enzymatic machinery. berkeley.edu Fatty acid synthesis utilizes an acyl-carrier protein (ACP) to hold the growing chain, whereas β-oxidation uses coenzyme A. berkeley.edu However, the concept of a "reverse β-oxidation" pathway has been explored, particularly in engineered microorganisms, as a potentially more energy-efficient method for producing fatty acids and their derivatives. oup.comfrontiersin.org This engineered pathway circumvents the need for malonyl-CoA and the associated ATP-dependent carboxylation step, offering a higher theoretical carbon yield. oup.com

Intermediary Metabolism and Transformations of this compound

Once synthesized or introduced into a biological system, this compound and its precursor undergo various metabolic transformations, integrating into the broader network of lipid metabolism.

As a fatty acid, a primary metabolic fate for this compound is its incorporation into more complex lipid structures. In studies using rat hepatocytes, its saturated precursor, lauric acid, was shown to be preferentially incorporated into triglycerides. nih.gov This process is a key part of lipogenesis, where fatty acids are esterified to a glycerol (B35011) backbone, forming the body's main energy storage molecule. wikipedia.org

The general pathway for triglyceride synthesis involves the conversion of fatty acids into acyl-CoA, which are then sequentially added to a glycerol-3-phosphate backbone to form phosphatidic acid. wikipedia.org This intermediate can then be converted to diacylglycerol and subsequently to triacylglycerol. wikipedia.org Beyond triglycerides, fatty acids are fundamental building blocks for phospholipids (B1166683), which constitute the lipid bilayers of all cellular membranes. wikipedia.org Research has also indicated that lauric acid can modulate sphingolipid metabolism, suggesting another avenue for its integration into complex lipid pools. frontiersin.org

The transport of fatty acids across the cell membrane is a critical first step in their metabolism. This process can occur via passive diffusion or, more commonly, through protein-mediated transport involving fatty acid transporters like FAT/CD36 and fatty acid transport proteins (FATPs). mdpi.comimrpress.com Once inside the cell, fatty acids bind to fatty acid-binding proteins (FABPs) for transport to various organelles for metabolism. imrpress.com Studies with cultured rat hepatocytes demonstrated that lauric acid is rapidly taken up from the culture medium. nih.gov

Once inside the cell, this compound can undergo further modifications. A significant transformation observed for its precursor, lauric acid, is chain elongation. nih.gov Lauric acid can be rapidly converted to the 16-carbon palmitic acid through two successive elongation cycles. nih.gov This demonstrates the dynamic nature of fatty acid pools, where medium-chain fatty acids can be used to synthesize longer-chain fatty acids. nih.gov

A major catabolic fate for fatty acids is their conversion to energy. cambridge.org this compound, like other fatty acids, can be broken down through β-oxidation, primarily within the mitochondria. wikipedia.org This process sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. wikipedia.org The acetyl-CoA then enters the citric acid cycle, leading to the production of a significant amount of ATP through oxidative phosphorylation. wikipedia.org Research on rat hepatocytes has shown a high rate of β-oxidation for lauric acid. nih.gov

Beyond direct energy production, the metabolites of this compound can serve other functions. For instance, the elongation of lauric acid produces myristic acid. nih.gov This newly formed myristic acid can then be covalently attached to proteins in processes known as N-myristoylation and S-acylation, which are crucial for protein function and localization. nih.gov Furthermore, the breakdown products of fatty acids, such as ketones, can also be used as an energy source by various tissues, including the brain during periods of fasting. cambridge.org

Role in Fatty Acid Metabolism and Transport

Regulation of this compound Biosynthesis and Metabolism

The synthesis and breakdown of this compound are tightly regulated processes, controlled at both the enzymatic and genetic levels to meet the cell's metabolic needs.

The biosynthesis of fatty acids de novo begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). frontiersin.org This step is widely considered to be the rate-limiting step in fatty acid synthesis. frontiersin.orgaocs.org The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex. aocs.org

The direct biosynthesis of this compound involves the desaturation of its saturated precursor, lauric acid (dodecanoic acid). gerli.com This reaction is catalyzed by a desaturase enzyme, specifically a Δ9-desaturase, which introduces a double bond at the ninth carbon position. frontiersin.org The activity of these desaturase enzymes is a critical control point in determining the ratio of saturated to monounsaturated fatty acids.

On the catabolic side, the entry of long-chain fatty acids into the mitochondria for β-oxidation is regulated by the carnitine palmitoyl-transferase (CPT) system. mdpi.com However, medium-chain fatty acids like this compound show a minor dependency on CPT-1 for mitochondrial entry, suggesting a different regulatory control for their oxidation compared to long-chain fatty acids. nih.gov

The expression of genes involved in fatty acid metabolism is under the control of several key transcription factors. mdpi.com These nuclear receptors and transcription factors respond to nutritional and hormonal signals to coordinate the genomic response. nih.govmdpi.com

Two major classes of transcriptional regulators are:

Sterol Regulatory Element Binding Proteins (SREBPs) : Specifically, SREBP-1c is a master regulator of lipogenesis. nih.gov It activates the transcription of genes involved in fatty acid synthesis, including ACC and FAS. frontiersin.orgnih.gov Insulin (B600854) is a potent activator of SREBP-1c, promoting fat synthesis during periods of high glucose. foodandnutritionresearch.netnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) : This family of nuclear receptors has multiple isoforms with distinct roles. PPARα is a key regulator of fatty acid catabolism (oxidation). frontiersin.orgnih.gov It is activated by fatty acids themselves and upregulates genes involved in fatty acid uptake and β-oxidation. nih.gov In contrast, PPARγ is a primary regulator of lipogenesis and fat storage in adipose tissue. nih.govmdpi.com

Hormones like insulin play a crucial role in this regulatory network. Insulin promotes fatty acid synthesis by activating the PI3-kinase signaling pathway, which ultimately leads to the activation of SREBP-1c and increased transcription of lipogenic genes. nih.gov

Post-translational modifications also provide a more immediate layer of regulation. For example, acetyl-CoA carboxylase (ACC) can be allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. basicmedicalkey.com It is also regulated by phosphorylation; insulin stimulates a phosphatase that dephosphorylates and activates ACC, while other signaling pathways can lead to its phosphorylation and inactivation. basicmedicalkey.com

Biological Roles and Molecular Mechanisms of Lauroleic Acid

Antimicrobial Research Applications

Lauroleic acid demonstrates notable antimicrobial effects against a variety of pathogens, including bacteria and fungi. Its efficacy stems from its ability to disrupt microbial cell structures, making it a subject of interest for potential applications in managing microbial growth.

Inhibition of Bacterial Growth

This compound exhibits broad-spectrum antibacterial activity. nih.govresearchgate.net Research has shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, this compound has demonstrated significant bactericidal activity against Propionibacterium acnes, a bacterium associated with inflammatory acne. nih.gov Studies have also highlighted its high antimicrobial activity against pathogenic gut bacteria such as Bacteroides and Clostridium, while showing lower activity against beneficial lactic acid bacteria. nih.govresearchgate.net The inhibitory action of this compound has been observed against various other bacterial species, including Staphylococcus aureus. nih.gov

One study compared the antimicrobial activity of sodium laurate, a salt of lauric acid, with chlorhexidine (B1668724) and calcium hydroxide (B78521) against Streptococcus mutans biofilms. aimdrjournal.com The results indicated that sodium laurate significantly inhibited microbial survival and biofilm growth, comparable to chlorhexidine. aimdrjournal.com

Table 1: Antibacterial Spectrum of this compound
Bacterial SpeciesObserved EffectReference
Propionibacterium acnesStrong bactericidal activity nih.gov
BacteroidesHigh antimicrobial activity nih.govresearchgate.net
ClostridiumHigh antimicrobial activity nih.govresearchgate.net
Lactic acid bacteriaLow antimicrobial activity nih.govresearchgate.net
Staphylococcus aureusInhibits growth nih.gov
Streptococcus mutansInhibits survival and biofilm growth aimdrjournal.com

Antifungal Activity

This compound has also been recognized for its antifungal properties. It has shown inhibitory effects against several plant pathogenic fungi. researchgate.net For example, lauric acid, a related saturated fatty acid, has been reported to be effective against Aspergillus niger. researchgate.net Research has demonstrated that lauric acid can significantly reduce the growth of Pythium ultimum and Rhizoctonia solani. researchgate.net Furthermore, derivatives of lauric acid have shown activity against Aspergillus niger, with the level of inhibition related to the purity of the compounds. researchgate.net

Table 2: Antifungal Spectrum of this compound and Related Fatty Acids
Fungal SpeciesInhibitory CompoundObserved EffectReference
Aspergillus nigerLauric acid and its derivativesInhibits growth researchgate.net
Pythium ultimumLauric acidReduces mycelial growth researchgate.net
Rhizoctonia solaniLauric acidReduces mycelial growth researchgate.net

Mechanism of Action: Disruption of Microbial Membranes

The primary mechanism behind the antimicrobial activity of this compound is the disruption of microbial cell membranes. As an amphipathic molecule, it can insert itself into the lipid bilayer of bacterial and fungal membranes. researchgate.net This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. researchgate.netnih.gov In Gram-positive bacteria, lauric acid may also interfere with enzymes involved in peptidoglycan synthesis, contributing to cell lysis. researchgate.net Studies using liposomal formulations of lauric acid have shown that these carriers can fuse with bacterial membranes, delivering the fatty acid directly to the site of action and enhancing its efficacy. nih.gov

Effects on Pathogens such as Phytophthora sojae

Phytophthora sojae is a destructive pathogen that causes root and stem rot in soybeans. frontiersin.orgplos.org Research on lauric acid, a closely related fatty acid, has provided insights into how fatty acids can combat such pathogens. Lauric acid has been identified as a potent biological control agent against P. sojae. frontiersin.org It inhibits the pathogen's growth by damaging its cell membrane, affecting mycelial development, sporangium formation, and zoospore germination. frontiersin.orgresearchgate.net This suggests that this compound may exert similar inhibitory effects. The metabolism of fatty acids is crucial for the growth and pathogenicity of P. sojae, and disruption of these pathways can inhibit the pathogen. acs.org

Cellular Signaling and Inflammatory Pathways

Beyond its direct antimicrobial effects, this compound and other fatty acids can influence cellular processes, including signaling and inflammatory responses.

Influence on Cellular Processes

Fatty acids are known to act as signaling molecules that can modulate various cellular functions. frontiersin.org this compound, as a medium-chain fatty acid, is implicated in cellular signaling. Research on lauric acid has shown that it can induce cellular responses through interaction with signaling pathways. For example, lauric acid can activate inflammatory signaling through Toll-like receptor 4 (TLR4), similar to the action of lipopolysaccharide (LPS). cambridge.org This activation can lead to the induction of pro-inflammatory genes. cambridge.org However, other fatty acids, such as docosahexaenoic acid (DHA), have been shown to inhibit the pro-inflammatory effects of lauric acid. cambridge.org This highlights the complex interplay of different fatty acids in modulating cellular signaling and inflammatory responses.

Anti-inflammatory Properties and Modulation of Inflammatory Responses

This compound has demonstrated notable anti-inflammatory properties. Studies suggest that it may be beneficial in managing inflammatory conditions. biosynth.com For instance, research indicates that this compound can selectively inhibit the production of nitric oxide in microglia, which are key immune cells in the central nervous system. mdpi.com This inhibition of pro-inflammatory mediators is a crucial aspect of its anti-inflammatory effects.

Further investigations have shown that this compound's anti-inflammatory actions may be linked to its interaction with specific cellular signaling pathways. Some unsaturated fatty acids have been found to prevent the pro-inflammatory effects of saturated fatty acids like lauric acid in macrophages. cambridge.org While the precise mechanisms are still under investigation, it is evident that this compound plays a role in modulating inflammatory responses at a cellular level.

Impact on Oxidative Stress Markers

This compound has been observed to influence markers of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Research on the closely related lauric acid has shown that it can induce oxidative stress by increasing the production of ROS. mdpi.com This process can lead to cellular damage, including lipid peroxidation. mdpi.com

In response to this induced stress, cells may exhibit an enhanced activity of antioxidant enzymes. For example, studies on lauric acid have demonstrated increased activities of catalase (CAT) and superoxide (B77818) dismutase (SOD), which are crucial for neutralizing harmful free radicals. mdpi.comnih.gov Specifically, lauric acid treatment has been shown to significantly elevate ROS levels. nih.gov One study observed that lauric acid increased hydrogen peroxide (H2O2) and superoxide anion (SOA) radicals, leading to a corresponding increase in CAT and SOD activity. nih.gov

Lipid peroxidation, a key indicator of oxidative damage, is also affected. Lauric acid has been shown to promote the peroxidation of lipids within cellular membranes. mdpi.com

Interaction with G Protein-Coupled Receptor 40 (GPR40) and Microglial Activation

This compound's interaction with G protein-coupled receptor 40 (GPR40) is a key area of its neuroinflammatory research. In the context of neurodegenerative diseases like Alzheimer's, microglia can become hyperactivated, releasing pro-inflammatory molecules. nih.gov Lauric acid, a major component of coconut oil, has been studied for its effects on activated microglia. nih.gov

Research has demonstrated that lauric acid can attenuate the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglia. nih.gov This suppressive effect is believed to be mediated, at least in part, through GPR40. nih.gov The use of a GPR40 antagonist, GW1100, was found to partially reverse the this compound-induced suppression of nitric oxide production. nih.gov Furthermore, this compound was shown to decrease LPS-induced phagocytosis, an effect that was completely blocked by the GPR40 antagonist. nih.gov These findings suggest that the attenuation of microglial activation by this compound occurs via a GPR40-dependent pathway, potentially reducing glial activation and subsequent neuronal damage. nih.gov

Research in Anticancer Mechanisms

This compound has emerged as a compound of interest in cancer research due to its potential to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Protein Kinases

This compound has been identified as an inhibitor of protein kinases, which are enzymes that play a critical role in regulating cell growth and division. biosynth.com Specifically, it has been found to inhibit the activity of Chinese hamster ovary (CHO) cell kinases and human epidermal growth factor receptor (HER) kinases. biosynth.com The inhibition of these kinases is significant as they are often implicated in the development and progression of cancer. biosynth.com

The epidermal growth factor receptor (EGFR) is a key player in cell signaling, and its transactivation is a mechanism involved in various cellular responses. nih.gov Studies have shown that certain compounds can use the EGF-EGFR signaling cascade to elicit their effects. nih.gov The ability of this compound to inhibit HER kinases suggests a potential mechanism for its anticancer activity by interfering with these critical signaling pathways. biosynth.com

Induction of Apoptosis in Cancer Cell Lines

Research has demonstrated that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. biosynth.com Studies on the related lauric acid have shown that it can trigger antiproliferative and pro-apoptotic effects in breast and endometrial cancer cells. nih.govresearchgate.netnih.gov

The molecular mechanisms underlying this apoptosis induction involve the generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov Lauric acid has been shown to increase ROS levels, which in turn stimulates the phosphorylation of EGFR and other downstream signaling molecules, ultimately leading to apoptosis. nih.govresearchgate.netnih.gov Furthermore, lauric acid has been found to induce the expression of proteins like p21Cip1/WAF1, which is involved in cell cycle arrest and apoptosis, in a p53-independent manner. nih.govresearchgate.netnih.gov

Table 1: Effects of Lauric Acid on Oxidative Stress Markers

Marker Effect Cell Type/Model Reference
Reactive Oxygen Species (ROS) Increased production Red Blood Cells, Colorectal Cancer Cells mdpi.comnih.gov
Catalase (CAT) Activity Enhanced Red Blood Cells nih.gov
Superoxide Dismutase (SOD) Activity Enhanced Red Blood Cells nih.gov
Lipid Peroxidation Promoted Red Blood Cells mdpi.comnih.gov

Table 2: Anticancer Mechanisms of Lauric Acid

Mechanism Effect Cancer Cell Line(s) Reference
Protein Kinase Inhibition Inhibition of Chinese hamster ovary cell kinases and HER kinases - biosynth.com
Apoptosis Induction Induces programmed cell death Breast and endometrial cancer cells biosynth.comnih.govresearchgate.netnih.gov
ROS Generation Increases intracellular ROS levels Breast and endometrial cancer cells nih.govresearchgate.netnih.gov

Role in Tissue Engineering and Regenerative Medicine Research

This compound is being explored for its potential applications in the field of tissue engineering and regenerative medicine. Its biocompatibility and ability to promote cell adhesion make it a suitable candidate for developing scaffolds that support cell growth and tissue regeneration. These scaffolds can provide a framework for cells to attach, proliferate, and form new tissue, aiding in healing processes.

Research has also investigated the use of lauric acid-derived sophorolipids in creating hydrogels with silk fibroin. acs.org These hydrogels have shown promise for tissue engineering applications due to their mechanical properties. acs.org Furthermore, fatty acids, in general, are recognized for their influence on the differentiation and maturation of stem cells, such as human induced pluripotent stem cells (hiPSCs), into specific cell types like cardiomyocytes. imrpress.com This highlights the broader potential of fatty acids like this compound in regenerative therapies. imrpress.com

Application in Scaffolds for Cell Growth and Tissue Regeneration

This compound is under investigation for its potential applications in the field of tissue engineering, specifically as a component of scaffolds designed to support cell growth and tissue regeneration. Scaffolds serve as temporary, three-dimensional porous structures that provide a favorable environment for cells to attach, proliferate, and form new tissue. mdpi.com The ultimate goal of these scaffolds is to act as a template for tissue reconstruction, which then biodegrades as the new tissue forms. mdpi.comnumberanalytics.com

Research indicates that scaffolds incorporating this compound have demonstrated promising outcomes by promoting both cell adhesion and subsequent growth, which are critical processes for successful tissue regeneration. The ability of this compound to facilitate these cellular activities makes it a candidate for the development of advanced biomaterials aimed at accelerating healing processes in regenerative medicine. While many scaffolds utilize natural polymers like collagen or synthetic ones such as polylactic acid (PLA) and polyglycolic acid (PGA), the inclusion of fatty acids like this compound is being explored to enhance their biological functionality. mdpi.comnumberanalytics.com

Influence on Cell Adhesion Processes

Cell adhesion is a fundamental process in tissue engineering, governing how cells attach to and interact with a biomaterial scaffold. numberanalytics.com This interaction is crucial as it influences cell survival, proliferation, and differentiation. numberanalytics.com this compound has been identified as a compound that can promote cell adhesion. This property is a key reason for its consideration in materials designed for regenerative medicine.

The promotion of cell adhesion is a critical attribute for any material intended for use in tissue engineering scaffolds. numberanalytics.com By facilitating a stable attachment between cells and the scaffold, this compound can help create a supportive environment that mimics the natural extracellular matrix, thereby guiding the development of functional tissue substitutes. numberanalytics.com

Biocompatibility Considerations in Material Science Research

Biocompatibility is a critical requirement for any material used in medical applications, defined as the ability of a material to perform its intended function without eliciting a harmful or adverse reaction from the host's biological tissue. numberanalytics.comopenaccessjournals.com this compound is noted for its biocompatibility, which is a significant factor in its investigation for use in biomedical applications such as tissue engineering.

In material science, ensuring a material is biocompatible involves rigorous testing to assess aspects like toxicity and inflammatory response. openaccessjournals.comcascobaymolding.com Research into related fatty acids provides some context; for instance, studies on the addition of lauric acid (the saturated counterpart to this compound) to poly (L-lactide) (PLLA) have resulted in a new family of biomaterials with enhanced degradation properties, demonstrating how fatty acids can be incorporated to create biocompatible materials with tailored characteristics. nih.gov The inherent biocompatibility of this compound makes it a suitable component for developing materials that can be safely used within the body.

Studies on Cardiovascular Health Mechanisms

Research on Reduction of Coronary Event Risk

This compound has been associated with cardiovascular health benefits, with research suggesting it may help lower the risk of coronary events. A dose-response analysis indicated that replacing saturated fatty acids in the diet with this compound could significantly reduce these risks. This aligns with broader findings that replacing saturated and trans fatty acids with unsaturated fatty acids, particularly polyunsaturated fats, is effective in reducing the risk of coronary heart disease (CHD). nih.govnih.gov

For instance, a meta-analysis of prospective cohort studies found that a 5% increase in energy intake from linoleic acid (a polyunsaturated omega-6 fatty acid) that replaced energy from saturated fats was associated with a 9% lower risk of CHD events and a 13% lower risk of CHD deaths. nih.gov Other studies focusing on cis-monounsaturated fatty acids—the category this compound belongs to—also suggest that substituting them for saturated fatty acids or high-glycemic index foods lowers CHD risk. d-nb.info

Impact on Lipid Profiles: Effects on Serum Cholesterol Ratios (e.g., HDL)

While direct studies on this compound's impact on lipid profiles are limited, extensive research on its saturated counterpart, lauric acid, provides significant insights. Lauric acid has been shown to increase total serum cholesterol, but much of this increase is attributed to a rise in high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. nih.govwikipedia.orgnih.gov This effect results in a more favorable ratio of total cholesterol to HDL cholesterol, which is an important marker for estimating cardiovascular disease risk. nih.govnih.gov A lower total/HDL cholesterol ratio is generally correlated with a reduced incidence of atherosclerosis. wikipedia.org

Study FocusKey Finding on Lipid ProfileReference CompoundSource
Meta-analysis of 60 controlled trialsGreatly increased total cholesterol, with a significant portion being HDL, leading to a decreased Total:HDL cholesterol ratio.Lauric Acid nih.gov
Randomized crossover trialCompared to a diet rich in trans-fats, the lauric acid-rich diet resulted in 0.36 mmol/L higher HDL cholesterol.Lauric Acid nih.gov
Review of fatty acid effectsCharacterized as having "a more favorable effect on total HDL than any other fatty acid [examined]".Lauric Acid wikipedia.org
Investigation of eryptosisNoted as having the largest cholesterol-raising effect, increasing both LDL and HDL, leading to an improved Total:HDL ratio.Lauric Acid nih.gov

Interactions with Cellular Membranes (e.g., Erythrocytes) and Ion Transport

The interaction of fatty acids with cellular membranes is a critical aspect of their biological function. Research on lauric acid, the saturated form of this compound, provides valuable information on these interactions, particularly with red blood cells (erythrocytes). Studies have shown that lauric acid can induce eryptosis, a form of suicidal death in red blood cells. nih.gov This process is characterized by cell shrinkage and exposure of phosphatidylserine (B164497) on the cell surface. nih.gov

Neurological and Cognitive Research Contexts

Emerging research highlights the significant impact of fatty acids on neurological functions, particularly within the hippocampus, a brain region critical for learning and memory. ceu.es While direct studies on this compound are limited, broader research into fatty acids provides a framework for understanding its potential effects.

High-fat diets have been shown to impair synaptic plasticity in the hippocampus, a process heavily reliant on balanced glutamatergic neurotransmission. ceu.es Studies investigating the acute effects of various fatty acids on hippocampal slices from mice have revealed significant alterations in the expression of genes related to glutamate (B1630785). ceu.es

Specifically, treatment with fatty acids, including lauric acid (a saturated fatty acid related to this compound), has been found to reduce the mRNA levels of genes involved in glutamate transport and receptor subunits. ceu.es For instance, the expression of the astrocytic glutamate transporter GLT-1 and the NMDA receptor subunit NMDA2a were both decreased. ceu.es These findings suggest that exposure to certain fatty acids can acutely disrupt the molecular machinery of hippocampal glutamate pathways. ceu.es The most pronounced effects in these studies were observed with lauric acid, indicating a potential for this compound to exert similar, though perhaps distinct, influences. ceu.es

Furthermore, research on omega-3 polyunsaturated fatty acids (PUFAs) has demonstrated their ability to counteract stress-induced changes in glutamatergic transmission. oup.com An imbalance in dietary fatty acids, particularly a deficiency in n-3 PUFAs, has been linked to altered expression of genes crucial for synaptic function, including those for kainate receptors, a subtype of ionotropic glutamate receptors. pnas.org This underscores the broader principle that fatty acids are potent modulators of hippocampal gene expression related to glutamate signaling.

Interactive Table: Fatty Acid Impact on Hippocampal Gene Expression

Gene CategorySpecific Genes/Subunits AffectedObserved Effect of Fatty Acid TreatmentReference
Glutamate TransportersGLT-1Reduced mRNA levels ceu.es
NMDA Receptor SubunitsNMDA2aReduced mRNA levels ceu.es
Kainate ReceptorsVariousDecreased expression with n-3 PUFA deficiency pnas.org
Glutamine TransportersSNAT1, SNAT2, SNAT3Reduced mRNA levels ceu.es

Effects on Enzyme Expression in Glutamate-Glutamine Cycling and Neurotransmitter Synthesis (as a broader example of fatty acid impact)

The glutamate-glutamine cycle is a critical metabolic partnership between neurons and astrocytes that ensures the replenishment of neurotransmitter glutamate. researchgate.netnih.gov Fatty acids can influence the expression of key enzymes within this cycle. Research has shown that acute exposure of hippocampal slices to fatty acids, notably lauric acid, leads to a reduction in the mRNA levels of enzymes responsible for the conversion of glutamate into other molecules. ceu.es

These enzymes include:

Glutamine synthetase (GS): Converts glutamate to glutamine in astrocytes. ceu.essysy.com

Glutamate decarboxylase 1 (GAD67): Converts glutamate to the inhibitory neurotransmitter GABA. ceu.es

Glutamate pyruvate (B1213749) transaminase 2 (AAT2): Involved in the conversion of glutamate to α-ketoglutarate. ceu.es

The reduction in the expression of these enzymes suggests that high levels of certain fatty acids could disrupt the delicate balance of neurotransmitter synthesis and recycling. ceu.es For example, a decrease in glutamine synthetase could impair the clearance of glutamate from the synapse and reduce the availability of glutamine for neuronal glutamate synthesis. ceu.esnih.gov Similarly, altered GAD67 expression could affect the balance between excitatory and inhibitory neurotransmission.

Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and play a crucial role in brain health and disease. ocl-journal.orgfrontiersin.org Fatty acids are known to modulate the activation state of these cells.

Saturated fatty acids, such as lauric acid and palmitic acid, have been shown to trigger inflammatory signaling in cultured astrocytes, leading to the release of pro-inflammatory cytokines like TNFα and IL-6. nih.gov This pro-inflammatory effect appears to be specific to saturated fatty acids, as unsaturated fatty acids did not induce a similar response. nih.gov Research on lauric acid, in particular, has demonstrated that it can attenuate neuroinflammatory responses in activated microglia. nih.gov This suggests that lauric acid may have a dual role, potentially promoting inflammation in astrocytes while dampening it in microglia. nih.govnih.gov

Conversely, polyunsaturated fatty acids, especially omega-3s like docosahexaenoic acid (DHA), are generally considered to have anti-inflammatory properties and can modulate glial cell activity to protect against neuroinflammation. nih.govmdpi.com For instance, DHA can reduce the activation of microglia and the production of pro-inflammatory cytokines. nih.gov The gut microbiota also plays a role in regulating glial function through the production of short-chain fatty acids (SCFAs), which can influence microglial maturation and activation. mdpi.com This highlights the complex interplay between different types of fatty acids and glial cell function.

Gene Expression and Transcriptional Regulation

Fatty acids are not merely energy sources; they are also potent signaling molecules that can directly regulate gene expression, thereby influencing a wide array of physiological processes. nih.govpreprints.org

Long-chain fatty acids have been firmly established as modulators of gene expression in diverse tissues, including the liver, adipose tissue, muscle, and brain. nih.govpreprints.orgresearchgate.net This transcriptional regulation allows tissues to adapt to nutritional changes, such as a high-fat diet, by altering the expression of genes involved in lipid metabolism. nih.gov For example, fatty acids can upregulate genes responsible for their own breakdown (catabolism) and uptake, while downregulating enzymes involved in their synthesis (lipogenesis). cambridge.org

Studies in various animal models and cell cultures have demonstrated these effects across different fatty acid types. Oleic acid, linoleic acid, DHA, and eicosapentaenoic acid (EPA) are all known to be associated with the regulation of transcription in tissues like muscle, liver, adipose tissue, and brain. preprints.orgresearchgate.net In adipose tissue, for instance, fatty acids can influence the expression of genes related to adipocyte differentiation and lipid storage. nih.govnih.gov In the liver, they regulate genes involved in both fatty acid oxidation and synthesis, contributing to the maintenance of lipid homeostasis. frontiersin.org The brain is also susceptible to these effects, where dietary fats can influence the expression of genes involved in myelination and synaptic function. pnas.org

A primary mechanism through which fatty acids exert their effects on gene transcription is by directly binding to and activating a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). pnas.orgoup.com There are three main subtypes of PPARs: α, β/δ, and γ, each with distinct tissue distributions and target genes. psu.edu

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. caymanchem.comfrontiersin.org Its activation by fatty acids leads to the increased expression of genes involved in fatty acid uptake and oxidation. caymanchem.com

PPARγ is most abundant in adipose tissue and macrophages and is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. caymanchem.com

PPARβ/δ is expressed more ubiquitously and is involved in fatty acid metabolism and inflammation. psu.edu

Various fatty acids and their derivatives can act as natural ligands for PPARs. pnas.org Mono- and polyunsaturated fatty acids have been shown to bind directly to both PPARα and PPARγ at physiological concentrations. pnas.org While saturated fatty acids are generally considered weaker activators, some, including lauric acid (C12:0), have demonstrated the ability to strongly activate PPARs in certain contexts. mdpi.com The binding of a fatty acid ligand to a PPAR induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. caymanchem.com This direct interaction with nuclear receptors provides a molecular basis for how dietary fats can influence lipid homeostasis and other metabolic processes. pnas.org

Interactive Table: Fatty Acid Interactions with PPARs

PPAR SubtypePrimary Tissue(s)Key FunctionsKnown Fatty Acid Ligands/ActivatorsReference
PPARαLiver, Heart, MuscleFatty acid oxidation, reduced triglyceridesPolyunsaturated fatty acids, Lauric acid, Palmitic acid caymanchem.commdpi.com
PPARγAdipose Tissue, MacrophagesAdipogenesis, lipid storage, insulin sensitivityPolyunsaturated fatty acids, Prostaglandins pnas.orgcaymanchem.com
PPARβ/δUbiquitousFatty acid metabolism, inflammationUnsaturated and polyunsaturated fatty acids psu.edu

Synthetic Methodologies and Derivatization for Research

Chemical Synthesis Approaches

Chemical synthesis offers robust methods for the production and modification of lauroleic acid, often utilizing readily available unsaturated fatty acids as starting materials.

Ozonolysis is a powerful technique for cleaving the double bonds in unsaturated fatty acids. byjus.comcosmeticsandtoiletries.com This method can be applied to larger unsaturated fatty acids, such as oleic acid, to produce shorter-chain acids and diacids. cosmeticsandtoiletries.com The process involves reacting the unsaturated acid with ozone, which breaks the carbon-carbon double bond. byjus.comcosmeticsandtoiletries.com This reaction is a key industrial process for producing diacids and monofunctional acids that may not be easily accessible from natural sources. cosmeticsandtoiletries.com For instance, the ozonolysis of oleic acid is a major route to azelaic acid and pelargonic acid. cosmeticsandtoiletries.com

Metathesis reactions, particularly ethenolysis, provide a versatile platform for transforming unsaturated fatty acids like this compound. google.comscielo.br Ethenolysis involves the cross-metathesis of a fatty acid with ethylene, which can alter the chain length and produce compounds with terminal double bonds. scielo.brapeiron-synthesis.com A patented process describes the synthesis of diacids or diesters from 5-lauroleic acid through an initial ethenolysis step. google.com This is followed by a homometathesis reaction and subsequent hydrogenation to yield the final diacid or diester product. google.com The development of highly selective catalysts, including ruthenium-based systems, has been crucial for the efficiency of these reactions in oleochemistry. google.comruhr-uni-bochum.de These catalysts enable the conversion of fatty acid derivatives into valuable olefins, as well as mono- and dicarboxylic acids. ruhr-uni-bochum.de

The carboxylic acid group of this compound and other fatty acids can undergo a variety of synthetic transformations to yield a diverse range of derivatives. csic.es These transformations include conversion to acid halides, esters, amides, and nitriles. csic.espageplace.de For example, fatty acids can be reduced to form fatty alcohols and aldehydes. csic.es Additionally, the double bond within the this compound chain offers a site for various addition reactions, further expanding the scope of possible derivatives. csic.es

Ethenolysis and Metathesis Reactions (e.g., from 5-lauroleic acid to diacids/diesters)

Enzymatic Synthesis and Biotransformations

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing this compound derivatives. These biotransformations often proceed under mild conditions with high specificity.

Enzymatic esterification is a widely used method to produce monoglycerides (B3428702) from fatty acids. While much of the research focuses on the saturated counterpart, lauric acid, the principles are applicable to unsaturated fatty acids like this compound. The direct esterification of lauric acid with glycerol (B35011), catalyzed by immobilized lipases such as Novozym® 435, yields monolaurin (B1671894). nih.govvapourtec.comresearchgate.net Studies have shown that reaction conditions, including temperature, solvent system, and the molar ratio of reactants, significantly influence the conversion and selectivity of the reaction. nih.govresearchgate.net For instance, using a microreactor, a high conversion rate of lauric acid (87.04%) and high selectivity for monolaurin (90.63%) have been achieved in a short reaction time. vapourtec.comresearchgate.net

Table 1: Enzymatic Esterification of Lauric Acid

Catalyst Substrates Key Findings Reference
Lipozyme IM-20 Lauric acid, Glycerol Optimal conditions: 55°C, 1:1 molar ratio, 3% enzyme concentration. Yielded 45.5% monolaurin after 6 hours. nih.gov

Enzymatic hydroxylation introduces a hydroxyl group into the fatty acid chain, a reaction catalyzed by enzymes like cytochrome P450 monooxygenases. csic.es Research on the enzymatic hydroxylation of this compound by a peroxygenase from the basidiomycete Agrocybe aegerita has demonstrated that the enzyme can convert this compound, with a conversion rate of 42% of the initial content. csic.es The hydroxylation occurs regioselectively, primarily at the ω-1 and ω-2 positions. csic.es Similarly, studies on the saturated lauric acid with human cytochrome P450 4A11 show a primary focus on ω-hydroxylation. nih.gov In rainbow trout, various cytochrome P450 enzymes (CYP2M1 and CYP2K1) have been shown to hydroxylate lauric acid at different positions, including (ω-1), (ω-2), and (ω-6). nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Oleic acid
Azelaic acid
Pelargonic acid
5-lauroleic acid
Monolaurin
Lauric acid
Glycerol
(ω-1)-OH lauric acid
(ω-2)-OH lauric acid
(ω-6)-OH lauric acid
12-OH lauric acid
11-OH lauric acid
10-OH lauric acid
9-OH lauric acid
8-OH lauric acid
7-OH lauric acid

Biocatalyzed Synthesis of Designer Lipids and Structured Lipids

The synthesis of designer and structured lipids (SLs) using biocatalysts represents a significant advancement in lipid chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov Structured lipids are triacylglycerols that have been modified to alter the composition and positional distribution of fatty acids on the glycerol backbone. mdpi.comresearchgate.net This restructuring allows for the creation of lipids with specific nutritional or therapeutic properties. researchgate.net

Enzymatic processes, primarily utilizing lipases, are favored for producing pure products in an environmentally friendly manner at lower temperatures. nih.gov Lipases, such as those from Mucor miehei and Candida anatrctica, can catalyze reactions like esterification, acidolysis, and transesterification to incorporate specific fatty acids into a triglyceride structure. google.comnih.gov For instance, research has focused on incorporating omega-3 fatty acids into oils rich in lauric acid, a saturated fatty acid closely related to this compound. nih.gov In these biocatalytic reactions, lipases that are sn-1,3 specific show a high affinity for incorporating new fatty acids at the outer positions of the glycerol backbone. nih.govnih.gov

A study on the synthesis of structured lipids from a high-laurate canola oil (Laurical 35) demonstrated the ability of various lipases to incorporate omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov The process variables, including enzyme amount, reaction temperature, and time, were optimized using response surface methodology to maximize the incorporation of the target fatty acids. nih.gov In the resulting structured lipids, lauric acid predominantly remained at the sn-1 and sn-3 positions, demonstrating the specificity of the enzymatic approach. nih.gov This methodology provides a framework for how this compound could be similarly incorporated or maintained at specific positions to create novel structured lipids for research.

Production of Bio-based Surfactants (e.g., Glucose Esters)

Bio-based surfactants are surface-active agents synthesized from renewable resources like oils, fats, and sugars, positioning them as sustainable alternatives to petroleum-derived surfactants. omnitechintl.comamericanpharmaceuticalreview.com This class of compounds includes sugar fatty acid esters, which are noted for their biocompatibility and biodegradability. nih.gov The synthesis of these surfactants can be achieved through chemical or enzymatic routes, with enzymatic synthesis offering advantages in terms of reduced by-products and energy costs. americanpharmaceuticalreview.comnih.gov

A notable example directly involving a this compound derivative is the production of glycolipid biosurfactants by the bacterium Rouxiella sp. DSM 100043. core.ac.uk When cultivated in a glycerol-based medium, this bacterium produces glycolipids that are naturally separated via foam-fractionation. core.ac.uk Analysis of these biosurfactants revealed that the lipid components included 3' hydroxy this compound, alongside myristic and myristoleic acids. core.ac.uk The hydrophilic part of these surfactants was identified as glucose and talose, making them a direct example of a naturally produced glucose-ester type surfactant containing a this compound derivative. core.ac.uk

The general synthesis of sugar-based monoester surfactants often involves the lipase-catalyzed esterification of a sugar, such as glucose, with a fatty acid. nih.gov The properties of the resulting surfactant can be precisely adjusted by changing the type and length of the fatty acid chain and the nature of the sugar. nih.gov This synthetic versatility allows for the creation of a wide range of bio-based surfactants, and the principles can be directly applied to this compound to produce novel glucose esters for various applications.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of derivatives of a lead compound are fundamental to medicinal chemistry and materials science for conducting structure-activity relationship (SAR) studies. mdpi.comnih.gov SAR analysis investigates how specific structural modifications to a molecule, such as this compound, influence its biological or chemical activity. nih.gov This process involves the systematic synthesis of a series of analogues where specific parts of the molecule are altered, followed by the evaluation of their activity to identify key structural features responsible for their function. mdpi.comnih.gov

For a molecule like this compound, derivatization could involve modifications at the carboxylic acid head group (e.g., esterification, amidation), alterations along the alkyl chain, or changes to the position and configuration of the double bond. The resulting library of compounds is then screened to correlate these structural changes with functional outcomes, providing insights for designing more potent or selective agents. mdpi.com

Optimization Strategies using Design of Experiments (DOE)

Design of Experiments (DOE) is a statistical methodology used to systematically optimize complex processes, including the synthesis of chemical derivatives. researchgate.netmdpi.com This approach is highly efficient for identifying the critical parameters that influence reaction outcomes, such as yield and purity, while minimizing the number of required experimental runs. mdpi.com When synthesizing this compound derivatives for SAR studies, DOE can be employed to refine reaction conditions like temperature, catalyst loading, solvent polarity, and reaction time. researchgate.net

A typical DOE implementation, such as a central composite design (CCD), involves varying multiple factors simultaneously to model the process space and identify optimal conditions. mdpi.comresearchgate.net For the esterification of this compound, for instance, a DOE approach would allow researchers to understand the individual and interactive effects of key variables on the reaction's success.

Table 1: Conceptual Design of Experiments (DOE) for this compound Esterification

This table illustrates a hypothetical experimental design to optimize the synthesis of a this compound ester derivative. The factors (variables) are tested at different levels (low, medium, high) to determine their effect on the reaction yield.

FactorUnitsLevel 1 (-1)Level 2 (0)Level 3 (+1)
A: Temperature °C406080
B: Catalyst Loading mol%135
C: Reaction Time hours61218

This is an interactive table. You can sort and filter the data to explore the experimental parameters.

By analyzing the results from the experimental runs defined by the DOE matrix, a statistical model can be generated to predict the optimal conditions for maximizing the yield and purity of the desired this compound derivative. mdpi.com

Characterization of Derivatives for SAR Elucidation

The elucidation of structure-activity relationships is critically dependent on the accurate structural characterization of each synthesized derivative. After synthesis and purification, a suite of analytical techniques is employed to confirm that the intended molecule was created. This confirmation is essential to reliably link a specific chemical structure to its measured activity. mdpi.com

Key analytical methods for the characterization of novel organic molecules like this compound derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. mdpi.com Two-dimensional NMR techniques like COSY and HMBC can further elucidate complex structural relationships. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the derivative, which is used to confirm its elemental composition. mdpi.com

The data obtained from these techniques are collectively used to unambiguously determine the structure of each new derivative before it is subjected to biological or functional testing.

Table 2: Example Characterization Data for a Hypothetical this compound Derivative

This table shows representative analytical data for a synthesized derivative, "Methyl Lauroleate," to confirm its structure for SAR studies.

Analytical TechniqueParameterObserved ValueExpected Value/Comment
1H NMR Chemical Shift (δ)3.67 ppm (s, 3H)Corresponds to the methyl ester (-OCH3) protons.
1H NMR Chemical Shift (δ)5.35 ppm (m, 2H)Corresponds to the vinyl protons (-CH=CH-) of the double bond.
13C NMR Chemical Shift (δ)174.2 ppmConfirms the carbonyl carbon of the ester group.
HRMS m/z [M+H]+213.1849Calculated for C13H25O2+: 213.1855. Confirms elemental composition.

This is an interactive table. You can sort and filter the data to explore the characterization results.

Analytical and Methodological Approaches in Lauroleic Acid Research

Extraction and Purification Techniques

The initial and critical step in studying lauroleic acid from biological sources is its efficient extraction and subsequent purification to remove other lipids and contaminants.

A widely adopted and standard method for extracting lipids, including this compound, from biological tissues is the Bligh and Dyer method. This technique involves the homogenization of the tissue sample with a chloroform-methanol mixture, creating a single-phase system that effectively disrupts cell membranes and solubilizes lipids. nih.gov The addition of water and more chloroform (B151607) then induces a phase separation, partitioning the lipids into the lower chloroform layer. This layer, containing the extracted lipids, can then be separated, often by centrifugation.

The Bligh and Dyer method is recognized for its efficiency in extracting a broad range of lipids. nih.gov However, modifications to this protocol exist, such as the use of alternative, "greener" solvents like ethanol (B145695) and ethyl acetate (B1210297) to replace the more toxic chloroform and methanol. nih.gov The choice of solvent system can impact the extraction yield and selectivity. For instance, a comparison of extraction methods for microbial lipids showed variations in the total lipid yield depending on the solvent mixture used. mdpi.com

Table 1: Comparison of Lipid Extraction Methods

Method Solvent System Key Features Reference
Bligh and Dyer Chloroform/Methanol/Water Two-step extraction, widely used for biological tissues. nih.gov
Folch Chloroform/Methanol/Water Uses a larger solvent to sample ratio compared to Bligh and Dyer. mdpi.com

This table provides a summary of common lipid extraction methods and their key characteristics.

Following extraction, the purity of this compound must be confirmed. Chromatographic techniques are indispensable for this purpose, separating this compound from other fatty acids and lipid classes.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the preliminary assessment of purity. nih.gov In the context of this compound, TLC can be used to separate it from other lipids based on polarity. researchgate.netbiotech-asia.org For example, in the analysis of glycolipids, TLC was used to separate different lipid fractions, including those containing this compound derivatives. researchgate.net The separated compounds on the TLC plate can be visualized using various staining reagents, such as sulfuric acid or iodine vapor. researchgate.netbiotech-asia.org Gradient-thickness TLC is a variation that allows for the separation and quantification of trace amounts of free fatty acids from large, complex lipid samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a more definitive confirmation of purity and for quantification, GC-MS is the gold standard. creative-proteomics.comtestcatalog.org This technique combines the powerful separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry. nih.gov Prior to GC-MS analysis, fatty acids like this compound are often derivatized, typically to their fatty acid methyl esters (FAMEs), to increase their volatility for gas-phase analysis. awi.demdpi.com The sample is then injected into the GC, where individual FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. awi.de The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification based on its unique fragmentation pattern. researchgate.net The purity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a certified standard.

Table 2: Chromatographic Methods for this compound Purity Confirmation

Technique Principle Application in this compound Analysis Reference
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase. Preliminary purity check, separation of lipid classes. nih.govresearchgate.net

This table outlines the primary chromatographic techniques used to verify the purity of this compound extracts.

Standardized Lipid Extraction Protocols (e.g., Bligh and Dyer method)

Bioactivity Assessment Methodologies

The bioactivity of this compound is evaluated through a tiered approach, starting with simple, high-throughput in vitro models and progressing to more complex in vivo systems. This allows for a comprehensive understanding of its biological effects.

In vitro models are fundamental for the initial screening and mechanistic studies of this compound. Cell lines, which are populations of cells that can be maintained in culture, provide a consistent and reproducible system to study cellular responses. For instance, studies have utilized cell lines to investigate the antimicrobial properties of this compound, demonstrating its ability to inhibit the growth of various pathogens by disrupting their microbial membranes. Another key application is in the study of metabolic effects. For example, intestinal epithelial cell lines like Caco-2 have been used to examine how fatty acids, including those structurally related to this compound, influence gene expression related to lipid metabolism and transport. mdpi.com

Organoid cultures represent a more advanced in vitro model. mdpi.comabcam.com These are three-dimensional (3D) cell cultures derived from stem cells that self-organize to form structures mimicking the architecture and function of an organ. abcam.comcrownbio.com Organoid technology has been successfully applied to model various tissues, including the intestine, liver, and pancreas. nih.govstemcell.com While direct studies on this compound using organoids are emerging, this technology holds significant promise for investigating its effects on tissue development, disease pathology, and personalized medicine in a more physiologically relevant context than traditional 2D cell cultures. abcam.comcrownbio.com The ability to generate organoids from patient-derived cells also opens avenues for studying individual responses to this compound. crownbio.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening method used to predict the passive permeability of compounds across biological membranes. wikipedia.orglabinsights.nl This assay is a valuable tool in early drug discovery to estimate the potential for gastrointestinal absorption. labinsights.nlfishersci.com In a PAMPA experiment, a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment is measured. wikipedia.org The composition of the artificial membrane can be tailored to mimic different biological barriers, such as the gastrointestinal tract or the blood-brain barrier. wikipedia.org While specific PAMPA data for this compound is not extensively published, the technique is widely used for other fatty acids and lipids to predict their passive diffusion. labinsights.nlnih.govfrontiersin.org This method provides a rapid and cost-effective way to assess a key aspect of a compound's bioavailability before moving to more complex cell-based or in vivo studies. labinsights.nl

Dose-response analysis is a critical component of toxicological and pharmacological research, used to determine the relationship between the amount of a substance administered and the magnitude of the biological effect. nih.gov Studies on fatty acids often employ this analysis to understand their effects at different concentrations. For example, research on lauric acid, a saturated fatty acid, demonstrated dose-responsive hemolysis and eryptosis (premature red blood cell death) when cells were exposed to increasing concentrations. nih.gov Similarly, dose-response meta-analyses of randomized controlled trials have been used to establish the optimal intake of omega-3 fatty acids for effects like blood pressure reduction. ahajournals.org This type of analysis is essential for identifying the effective and safe concentration ranges for this compound's potential applications. A study on lauric acid in rats investigated different doses to assess its effects on tracheal hyper-responsiveness in an asthma model. nih.gov

Table 1: Example of Dose-Response Data for Lauric Acid-Induced Hemolysis

Lauric Acid Concentration (μM)Hemolysis Rate (%)
0 (Control)1.34 ± 0.08
5022.60 ± 2.80
10075.63 ± 4.43
25077.91 ± 3.60

Data adapted from a study on lauric acid, illustrating a typical dose-response relationship. nih.gov

Parallel Artificial Membrane Permeability Assays (PAMPA) for Bioavailability and Permeation Studies

Advanced Omics Approaches

The advent of "omics" technologies has revolutionized the study of biological systems by allowing for the large-scale analysis of molecules like genes, transcripts, and proteins. These approaches provide a holistic view of the cellular and systemic responses to compounds like this compound.

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or a single cell. By analyzing changes in gene expression, researchers can gain insights into the molecular mechanisms affected by a particular substance. mdpi.com For instance, transcriptomic studies have been used to analyze the global gene expression profiles in intestinal epithelial cells treated with linoleic acid, revealing effects on lipid metabolic pathways, detoxification mechanisms, and cell cycle regulation. mdpi.com In the context of this compound, transcriptomic analysis could identify the genes and signaling pathways it modulates, providing a deeper understanding of its biological functions. Studies on other fatty acids have used this approach to investigate their effects on gene expression in various tissues, such as the heart, and to identify the role of specific transcription factors like peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Furthermore, comparative transcriptomics has been employed to analyze gene expression profiles in peanut cultivars with different oleic acid content, identifying key genes involved in fatty acid metabolism. nih.gov

Lipidomics and Metabolomics in this compound Research

Lipidomics and metabolomics are powerful "omics" technologies that provide a comprehensive snapshot of the lipids and small-molecule metabolites within a biological sample at a specific point in time. creative-proteomics.comnih.gov These approaches are essential for identifying and quantifying this compound in complex biological matrices like plasma, tissues, and cells, and for understanding its metabolic context. nih.govlcms.cz

Lipidomics, a specialized subset of metabolomics, focuses specifically on the entire lipid profile (the lipidome). creative-proteomics.comnih.gov In the context of this compound research, these studies often utilize advanced analytical platforms, primarily mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). creative-proteomics.comnih.gov LC-MS is particularly dominant for both untargeted profiling and targeted quantification of a wide array of lipid species, including this compound. creative-proteomics.comthermofisher.com

Detailed Research Findings:

Analytical Platforms: GC-MS is a well-established method for fatty acid analysis, including this compound. It often involves a derivatization step to convert fatty acids into more volatile esters (e.g., fatty acid methyl esters, FAMEs) for improved separation and detection. High-resolution LC-MS/MS platforms, such as those using Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, enable the identification and quantification of this compound within intact complex lipids, providing deeper insights into its distribution among different lipid classes like triglycerides and phospholipids (B1166683). thermofisher.commdpi.com

Biomarker Identification: Metabolomic studies have identified changes in this compound levels in various contexts. For instance, in a study of alcoholic and non-alcoholic steatohepatitis in mice, lipidomic analysis revealed that triglycerides and phosphatidylcholines containing lauric acid (the saturated counterpart of this compound) were significantly altered, highlighting the importance of C12 fatty acids in liver pathomechanisms. mdpi.com Another study on autoimmune diseases identified lauric acid as a potent biomarker, suggesting that the metabolic pathways of medium-chain fatty acids are significantly affected. nih.gov

Metabolic Pathway Analysis: By measuring fluctuations in this compound alongside other metabolites, researchers can map its involvement in metabolic networks. For example, untargeted lipidomics can reveal shifts in the biosynthesis of unsaturated fatty acids or linoleic acid metabolism pathways where this compound or its isomers may play a role. nih.gov

The table below summarizes representative findings from lipidomic and metabolomic studies involving C12 fatty acids.

Study ContextBiological MatrixAnalytical PlatformKey Finding Related to C12 Fatty AcidsReference
Alcoholic vs. Non-Alcoholic SteatohepatitisMouse LiverLipidomics (LC-MS/MS)Triglycerides and phosphatidylcholines incorporating C12:0 (lauric acid) were strongly regulated, indicating qualitative differences in the lipidome based on disease type. mdpi.com
Autoimmune DiseasesHuman PlasmaTargeted Metabolomics (GC-MS)Lauric acid (C12:0) was identified as a potent biomarker, showing significant differences between patient and healthy control groups. nih.gov
SCPx Deficiency (Genetic Disorder)Human FibroblastsLipidomicsIdentified alterations in multiple fatty acid metabolism pathways, including those involving various unsaturated fatty acids. nih.gov
General Human Lipidome SurveyHuman PlasmaLC-MS with Ozone-Induced Dissociation (OzFAD)Detected and quantified this compound (C12:1) isomers, demonstrating the structural diversity present in human samples.

Computational and Theoretical Studies

Complementing experimental work, computational and theoretical methods provide invaluable, atom-level insights into the behavior and properties of this compound. These in silico approaches allow researchers to model interactions and predict characteristics that can be difficult to observe directly in the lab.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By simulating this compound within a model cell membrane, researchers can investigate its influence on fundamental membrane properties. nih.govdiva-portal.org

Although direct MD studies focusing exclusively on this compound are not abundant, simulations of similar fatty acids like oleic acid and lauric acid provide a strong basis for understanding its behavior. nih.govmpg.de These simulations show that when incorporated into a lipid bilayer, fatty acids can alter membrane thickness, fluidity, and the ordering of lipid tails. nih.govdiva-portal.org For example, MD simulations have demonstrated that the presence of unsaturated fatty acids can increase the membrane's ability to expand and deform. researchgate.net A simulation of oleic acid in a dioleoylphosphatidylcholine (DOPC) bilayer showed it resides with its carboxyl head group near the glycerol (B35011) backbone of the phospholipids and its tail in the hydrophobic core. mpg.de Given its structure—a C12 chain with one double bond—this compound would be expected to increase local disorder and fluidity within the membrane, a property that is crucial for the function of membrane-bound proteins.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org DFT calculations can predict a molecule's geometry, vibrational frequencies (for comparison with Raman spectroscopy), and electronic properties, such as frontier molecular orbitals (HOMO and LUMO). scielo.brresearchgate.netmdpi.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

For this compound, DFT can be used to:

Predict Reactivity: By calculating properties like adiabatic electron affinity, DFT helps predict how this compound might participate in redox reactions. rsc.org Studies on other fatty acids have shown that electron-withdrawing or -donating groups significantly affect these properties. rsc.org

Assign Spectroscopic Data: DFT calculations are instrumental in assigning the vibrational modes observed in Raman and infrared spectra of fatty acids, allowing for precise structural confirmation. scielo.brresearchgate.net

Analyze Frontier Orbitals: The distribution of the HOMO and LUMO across the this compound molecule reveals the likely sites for electrophilic and nucleophilic attack, offering fundamental insights into its reaction mechanisms. mdpi.com

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties using statistical methods. isarpublisher.com These models build mathematical equations that link numerical descriptors of a molecule's structure (e.g., size, shape, electronic properties) to a specific property of interest. isarpublisher.comorientjchem.org

For this compound and other fatty acids, QSPR models have been successfully developed to predict various properties:

Physical Properties: Researchers have created robust QSPR models to predict the melting and boiling points of fatty acids with high accuracy (R² values > 0.9). isarpublisher.comisarpublisher.com

Biological Activity: QSAR (the biological equivalent of QSPR) has been used to model the antimicrobial activity of fatty acids against pathogens like Staphylococcus aureus. nih.gov Such models can help in designing new derivatives with enhanced activity.

Physicochemical Characteristics: Models have been established to predict properties like LogP (lipophilicity), molar refractivity, and polarizability for unsaturated fatty acids based on topological indices derived from their molecular graph. orientjchem.org

These models are valuable for screening new fatty acid derivatives for desired properties before undertaking costly and time-consuming laboratory synthesis and testing. usk.ac.id

In silico analysis and bioinformatics leverage computational databases and algorithms to predict the biological roles and interactions of molecules like this compound.

Database Integration: Public databases such as PubChem and LIPID MAPS serve as critical repositories, providing curated information on this compound's chemical properties, identifiers, and known biological occurrences. hmdb.ca

Metabolic Modeling: Genome-wide metabolic models can predict the effects of genetic changes on metabolic pathways. nih.gov For instance, in silico tools like Optknock have been used to identify gene deletions in Escherichia coli that could enhance the production of C12 fatty acids, demonstrating the power of model-guided metabolic engineering. nih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation of one molecule (a ligand, like this compound) to another (a receptor, typically a protein). peerj.com The binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the complex. researchgate.net Molecular docking studies have explored the interaction of lauric acid (the saturated analog) with various protein targets, suggesting its potential to modulate pathways like the PI3K/AKT signaling cascade in cancer. nih.govresearchgate.net

The table below presents example findings from a molecular docking study involving this compound and related fatty acids.

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Potential ImplicationReference
This compoundPTGS1 (COX-1)-5.68Interaction with an enzyme involved in inflammation. biorxiv.org
Lauric AcidSpike Protein (SARS-CoV-2)-5.8Potential to interfere with viral-host interaction. researchgate.net
Lauric AcidPI3K/AKT Pathway Proteins (e.g., AKT1)Not specifiedModulation of a key cancer signaling pathway. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Best Practices for Research Reproducibility and Data Integrity

Ensuring the reproducibility and integrity of data in this compound research is paramount, particularly within the complex fields of lipidomics and metabolomics. mdpi.com The sheer diversity of lipids and the variety of analytical platforms present significant challenges, making standardization essential. nih.govresearchgate.net

Key best practices adopted by the research community include:

Standardized Workflows: A robust study design, from sample collection and preparation to data analysis, is crucial to minimize investigator-induced variation. nih.govnih.gov This includes using standardized lipid extraction methods, such as the Folch or Bligh and Dyer protocols, and documenting every step meticulously. nih.gov

Method Validation: Analytical methods must be thoroughly validated for key parameters. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure that the measurements are reliable. thermofisher.com

Quality Control: The use of quality control (QC) samples, such as pooled study samples or standard reference materials, injected periodically throughout an analytical run is critical. QCs help monitor instrument performance and correct for analytical drift over time. lcms.cz

Accurate Identification and Annotation: Relying solely on mass-to-charge ratio (MS¹) for lipid identification is insufficient. mdpi.com Best practice dictates using fragmentation data (MS²) for more confident structural annotation. mdpi.comresearchgate.net Cross-validating findings using both positive and negative ionization modes and manual curation of spectra can significantly reduce identification errors. mdpi.com

Data Sharing and Transparency: To enhance reproducibility, there is a growing movement to deposit raw and processed data in public repositories like MetaboLights. nih.gov This includes providing comprehensive metadata about the experimental design, sample processing, and data analysis parameters, following guidelines set by initiatives like the Lipidomics Standards Initiative (LSI). researchgate.netasbmb.org

Adherence to these practices helps to minimize false positives, reduce the "reproducibility gap" between different labs and software platforms, and build a more reliable and integrated understanding of this compound's role in biology. mdpi.comresearchgate.net

Documentation of Experimental Parameters

The reproducibility and validity of research findings on this compound are contingent upon the meticulous documentation of experimental parameters. In lipidomics, and specifically in the analysis of fatty acids like this compound, a comprehensive record of the entire analytical process is crucial. nih.govresearchgate.net This includes detailing the project design, sample collection, preparation, data acquisition, and analysis. nih.gov

Key experimental factors that require thorough documentation include the specifics of the sample matrix (e.g., serum, tissue), and the methods used for lipid extraction. For instance, a common procedure involves the hydrolysis of the sample, followed by extraction with a solvent like hexane (B92381) and derivatization to form fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). testcatalog.org The parameters for each of these steps, such as the type and volume of solvent, reaction time, and temperature, must be precisely recorded. mdpi.com

Furthermore, the instrumental parameters for analytical techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS) are critical. mdpi.comthermofisher.com This encompasses details about the type of column used, temperature programs, gas flow rates, and mass spectrometer settings. nih.govthermofisher.com For example, a study might specify the use of a specific capillary column and a defined temperature gradient for the separation of fatty acids. researchgate.net The documentation should also include information on the internal standards used for quantification. testcatalog.org The lack of standardized protocols for sample preparation in lipidomics remains a significant challenge, making detailed documentation even more critical for the comparison and replication of studies. mdpi.com

A summary of crucial experimental parameters to document in this compound research is presented in the table below.

Strategies for Resolving Data Contradictions

Contradictory findings in this compound research can arise from various sources, including differences in experimental design, analytical methodologies, and the inherent biological variability of the samples. nih.govsoton.ac.uk A primary strategy for resolving such contradictions is to conduct systematic reviews and meta-analyses. These approaches can help to identify patterns and sources of heterogeneity across multiple studies. acpjournals.org

One common source of conflicting data is the use of different analytical platforms and methods, which may have varying levels of sensitivity and specificity for this compound. mdpi.com For instance, some studies might use gas chromatography with flame ionization detection (GC-FID), while others employ more sensitive techniques like GC-MS or LC-MS/MS. mdpi.com To address this, interlaboratory comparison studies, where the same samples are analyzed by multiple laboratories using their respective methods, can be invaluable for identifying methodological discrepancies and standardizing analytical approaches. nist.gov

Another key strategy is the careful consideration of the biological context of the study. The metabolic state of the organism, dietary factors, and the specific tissue being analyzed can all influence the levels of this compound. nih.gov For example, the fatty acid composition of a tissue is influenced not only by direct dietary intake but also by endogenous synthesis and metabolic conversions. acpjournals.org Therefore, when comparing studies, it is crucial to account for these potential confounding variables.

The use of standardized reference materials can also help to minimize inter-laboratory variability and ensure the accuracy of this compound quantification. nist.gov Furthermore, making raw data from studies publicly available can facilitate re-analysis and help to resolve discrepancies.

The following table outlines strategies to address data contradictions in this compound research.

Ethical Compliance in Research Protocols

Ethical considerations are paramount in any research involving human or animal subjects, and studies on this compound are no exception. Research protocols must undergo rigorous review by an Institutional Review Board (IRB) for human studies or an Institutional Animal Care and Use Committee (IACUC) for animal studies. nih.govnih.gov These committees are responsible for ensuring that the research adheres to fundamental ethical principles, such as respect for persons, beneficence, and justice. nih.gov

For human studies investigating the effects of this compound, obtaining informed consent from all participants is a critical requirement. nih.gov This involves clearly communicating the purpose of the research, any potential risks and benefits, and the procedures that will be followed. The privacy and confidentiality of participant data must also be protected.

In animal studies, the "Three Rs" of animal research—Replacement, Reduction, and Refinement—should be applied. This means using alternative methods to animal testing whenever possible, minimizing the number of animals used, and refining experimental procedures to minimize any pain or distress.

Furthermore, ethical considerations extend to the responsible conduct of research and the transparent reporting of findings. This includes avoiding data fabrication or falsification and providing a complete and accurate account of the research methods and results. nih.gov Adherence to international ethical guidelines, such as those provided by the Council for International Organizations of Medical Sciences (CIOMS), is also essential for ensuring the ethical integrity of research on this compound. cioms.ch

The table below summarizes key ethical compliance points in this compound research.

Future Directions and Unexplored Avenues in Lauroleic Acid Research

Elucidating Novel Biological Functions and Mechanisms

While some biological activities of lauroleic acid have been identified, such as its antimicrobial properties and potential role in metabolic regulation, a vast landscape of its physiological functions remains uncharted. Future research should prioritize the discovery of novel biological roles and the intricate mechanisms that underpin them. Investigating its potential as a signaling molecule, similar to other fatty acids, could reveal its involvement in cellular communication pathways. The effect of this compound on cell membrane dynamics, including fluidity and permeability, is another area ripe for exploration, as this could influence a multitude of cellular processes. Furthermore, its potential anti-inflammatory or pro-inflammatory effects warrant detailed investigation, possibly through in vitro models like macrophage cell lines and measurement of biomarkers such as TNF-α and COX-2. The contradictory data on the antioxidant versus pro-oxidant effects of related fatty acids suggests that systematic studies under standardized conditions are necessary to clarify this compound's role in cellular redox homeostasis.

Development of Advanced Synthetic Routes and Biocatalytic Processes

The efficient and sustainable synthesis of this compound and its derivatives is crucial for advancing research and potential applications. While it can be isolated from natural sources, developing advanced synthetic routes is a key objective. wikipedia.org Biocatalysis, which utilizes enzymes for chemical transformations, presents a green and highly selective alternative to traditional chemical synthesis. almacgroup.comacsgcipr.orgacademie-sciences.frmdpi.com Exploring enzymes like lipases, hydroxylases, and desaturases could lead to novel and more efficient biocatalytic processes for this compound production. nih.govmdpi.com For instance, Δ9-desaturase is a key enzyme in the biosynthesis of this compound, introducing the double bond. The development of enzyme cascades and the application of protein engineering and directed evolution could further optimize these biocatalytic routes, improving yield, purity, and sustainability. acsgcipr.orgmdpi.com Biocatalytic retrosynthesis, a concept where enzymes are used to deconstruct a target molecule to identify synthetic pathways, could also be a powerful tool in designing new routes to this compound and its analogs. acsgcipr.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's role in biological systems, a shift towards a systems-level approach is imperative. nih.gov The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular networks influenced by this compound. nashbio.comnih.govmdpi.com This multi-omics approach can help identify novel drug targets, biomarkers for disease, and provide insights into the mechanisms of action. nashbio.com For example, by combining transcriptomic and proteomic data, researchers can uncover dysregulated cellular pathways in response to this compound. nashbio.com Metabolomic profiling can illuminate disruptions within biochemical networks. nashbio.com Constructing co-expression networks and integrating them with protein-protein interaction and transcriptional regulatory networks can help to build a comprehensive model of how this compound impacts cellular processes at multiple levels. nih.gov Such an integrated analysis can bridge the gap from genotype to phenotype, revealing the flow of information across different omics layers. nih.gov

Exploration of New Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate and sensitive detection of this compound and its metabolites in complex biological samples is fundamental to understanding its metabolism and function. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques, there is a continuous need for more advanced analytical methods. mdpi.comnih.gov The development of new techniques for trace analysis is particularly important, as this compound may be present in low concentrations in certain tissues or fluids.

Advanced multidimensional GC techniques, such as GCxGC, can offer improved resolution and sensitivity. mdpi.com Furthermore, the coupling of chromatography with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) enhances the structural elucidation of this compound and its metabolites. metwarebio.com Chemical derivatization can be employed to improve the detection sensitivity and chromatographic performance of fatty acids in LC-MS/MS analysis. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for confirming the structural identity of this compound in complex mixtures. The development of targeted metabolomic profiling methods will be crucial for quantifying a wide range of fatty acids and their metabolites, providing a more complete picture of lipid metabolism. nih.gov

Comparative Studies with Other Fatty Acids and Lipid Classes

To better understand the unique properties and biological activities of this compound, comparative studies with other fatty acids and lipid classes are essential. These studies can help to delineate structure-activity relationships and highlight the specific roles of this compound.

Fatty Acid Key Structural Difference from this compound (C12:1) Known Biological Role/Effect
Lauric Acid (C12:0) Saturated (no double bonds)Serves as an energy source and has antimicrobial properties. Induces apoptosis in cancer cells. wikipedia.org
Palmitic Acid (C16:0) Longer saturated carbon chainHypercholesterolemic compared to oleic acid. researchgate.net Can decrease apoE secretion from macrophages. nih.gov
Oleic Acid (C18:1) Longer carbon chain with one double bondCan increase apoE secretion from macrophages. nih.gov
Linoleic Acid (C18:2) Longer carbon chain with two double bondsLinked to anti-inflammatory pathways.
Palmitoleic Acid (C16:1) Longer carbon chain with one double bondCan act as a lipokine and may increase LDL cholesterol. nih.gov

Comparing the effects of this compound with its saturated counterpart, lauric acid, can reveal the significance of the double bond in its biological activity. Studies comparing this compound to longer-chain monounsaturated fatty acids like palmitoleic acid and oleic acid, as well as polyunsaturated fatty acids like linoleic acid, will help to elucidate how chain length and the degree of unsaturation influence function. researchgate.netnih.govnih.gov Furthermore, investigating how this compound is distributed among different lipid classes, such as triglycerides and phospholipids (B1166683), and comparing this to other fatty acids, can provide insights into its metabolic fate and functional roles within cellular membranes and lipid droplets. mdpi.commdpi.com

Translational Research Opportunities (excluding clinical trial data)

The unique properties of this compound present several translational research opportunities that could lead to future therapeutic and industrial applications. Its antimicrobial activity suggests potential for development as a natural preservative in food and cosmetic products. Furthermore, its ability to enhance the solubility of hydrophobic drugs makes it a promising candidate for use in drug delivery systems.

In the context of metabolic diseases, research into its effects on lipid metabolism and insulin (B600854) sensitivity could pave the way for novel therapeutic strategies. The potential for this compound to modulate inflammatory pathways also warrants investigation for its therapeutic potential in inflammatory disorders. The development of high-yield production methods, potentially through biocatalysis using organisms like the black soldier fly (Hermetia illucens), could make this compound a commercially viable and sustainable resource for these applications. mdpi.combrill.com Further research into its anti-ferroptotic activity could open up new avenues for cancer treatment.

Environmental and Ecological Roles of this compound (e.g., in plant defense)

The role of fatty acids in ecological interactions is a growing field of study. nih.govune.edu.au this compound, found in various plants and microorganisms, likely plays a role in their adaptation and defense mechanisms. nih.govnih.gov Investigating its function in plant defense against herbivores and pathogens could reveal novel, natural pesticides. The fatty acid composition of organisms is influenced by their diet and environment, and this compound may serve as a biomarker in food web studies. une.edu.aufrontiersin.org

Its presence in marine organisms suggests a role in adaptation to different environments, such as varying temperatures and pressures. cdnsciencepub.comocl-journal.orgfishlarvae.org For instance, the fatty acid composition of cell membranes is crucial for maintaining fluidity and function under different thermal conditions. nih.gov The study of this compound in the context of sea spray aerosols and its influence on atmospheric processes is another emerging area of research. acs.org Understanding the ecological roles of this compound can provide insights into ecosystem health and the responses of organisms to environmental change. nih.gov

Q & A

Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Methodological Answer : Systematically replicate experiments under standardized conditions (e.g., oxygen tension, pH). Use lipid peroxidation assays (TBARS or lipid hydroperoxide quantification) alongside cell viability tests. Analyze dose-response curves and consider matrix effects (e.g., interaction with other lipids or proteins in the sample). Publish raw datasets and statistical code to enable meta-analyses .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ Design of Experiments (DOE) to vary reaction parameters (temperature, catalyst loading, solvent polarity). Characterize derivatives using high-resolution mass spectrometry (HRMS) and 2D NMR. Assess bioactivity in parallel artificial membrane permeability assays (PAMPA) to correlate structural modifications with functional outcomes .

Key Methodological Recommendations

  • Reproducibility : Document experimental parameters (e.g., solvent batches, temperature fluctuations) in supplementary materials per journal guidelines .
  • Data Contradictions : Use open-access platforms to share raw spectra and chromatograms, enabling peer validation .
  • Ethical Compliance : For in vivo studies, justify this compound doses based on preliminary pharmacokinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.